

# structure and properties of DL-Aspartic acid-3-<sup>13</sup>C

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## Compound of Interest

Compound Name: DL-Aspartic acid-3-<sup>13</sup>C

Cat. No.: B1602288

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## In-Depth Technical Guide: DL-Aspartic Acid-3-<sup>13</sup>C

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DL-Aspartic acid-3-<sup>13</sup>C** is a stable isotope-labeled form of the non-essential amino acid, aspartic acid. In this isotopologue, the carbon atom at the 3-position (the β-carbon) is replaced with a <sup>13</sup>C isotope. This specific labeling makes it a valuable tracer for metabolic studies, allowing researchers to follow the metabolic fate of the aspartate backbone in various biochemical pathways. This technical guide provides a comprehensive overview of the structure, properties, and common applications of **DL-Aspartic acid-3-<sup>13</sup>C**, with a focus on its use in metabolic flux analysis.

### Structure and Properties

DL-Aspartic acid is a racemic mixture containing equal amounts of D-aspartic acid and L-aspartic acid. The L-isomer is one of the 22 proteinogenic amino acids, directly incorporated into proteins, while the D-isomer has more limited, though important, biological roles, including as a neurotransmitter.<sup>[1]</sup> The presence of the <sup>13</sup>C isotope at the 3-position does not significantly alter the chemical properties of the molecule but provides a distinct mass signature for detection by mass spectrometry and a unique signal in <sup>13</sup>C NMR spectroscopy.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of DL-Aspartic acid and its isotopically labeled form.

Property	Value	Reference
Chemical Formula	C <sub>3</sub> <sup>13</sup> CH <sub>7</sub> NO <sub>4</sub>	[2]
Molecular Weight	134.10 g/mol	[2]
Exact Mass	134.04088 g/mol	
CAS Number	617-45-8 (unlabeled DL-Aspartic acid)	
Melting Point	>300 °C (decomposes)	
Appearance	White to off-white solid	[2]
Isotopic Purity	Typically ≥99 atom % <sup>13</sup> C	[2]
Solubility	Slightly soluble in water.	
pKa values (unlabeled)	α-carboxyl: 1.99, β-carboxyl (side chain): 3.90, α-amino: 9.90	[1]

## Spectroscopic Data

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum of unlabeled DL-Aspartic acid in water (pH 7.0) shows distinct peaks for the different carbon atoms. The chemical shifts (δ) are approximately:

- C1 (α-carboxyl): ~177-180 ppm
- C2 (α-carbon): ~55 ppm
- C3 (β-carbon): ~39 ppm
- C4 (β-carboxyl): ~180 ppm

For DL-Aspartic acid-3- $^{13}\text{C}$ , the signal corresponding to the C3 carbon will be significantly enhanced and will exhibit coupling with adjacent protons.

### Mass Spectrometry (MS)

In mass spectrometry, the incorporation of a  $^{13}\text{C}$  atom results in a mass shift of +1 Da compared to the unlabeled molecule. This allows for the differentiation and quantification of the labeled versus unlabeled aspartate and its downstream metabolites.

## Metabolic Pathways and Applications

DL-Aspartic acid-3- $^{13}\text{C}$  is primarily used as a tracer in metabolic flux analysis (MFA) to investigate central carbon metabolism. Aspartate is a key metabolite that connects several major pathways, including the citric acid (TCA) cycle, amino acid biosynthesis, and gluconeogenesis.<sup>[1]</sup>

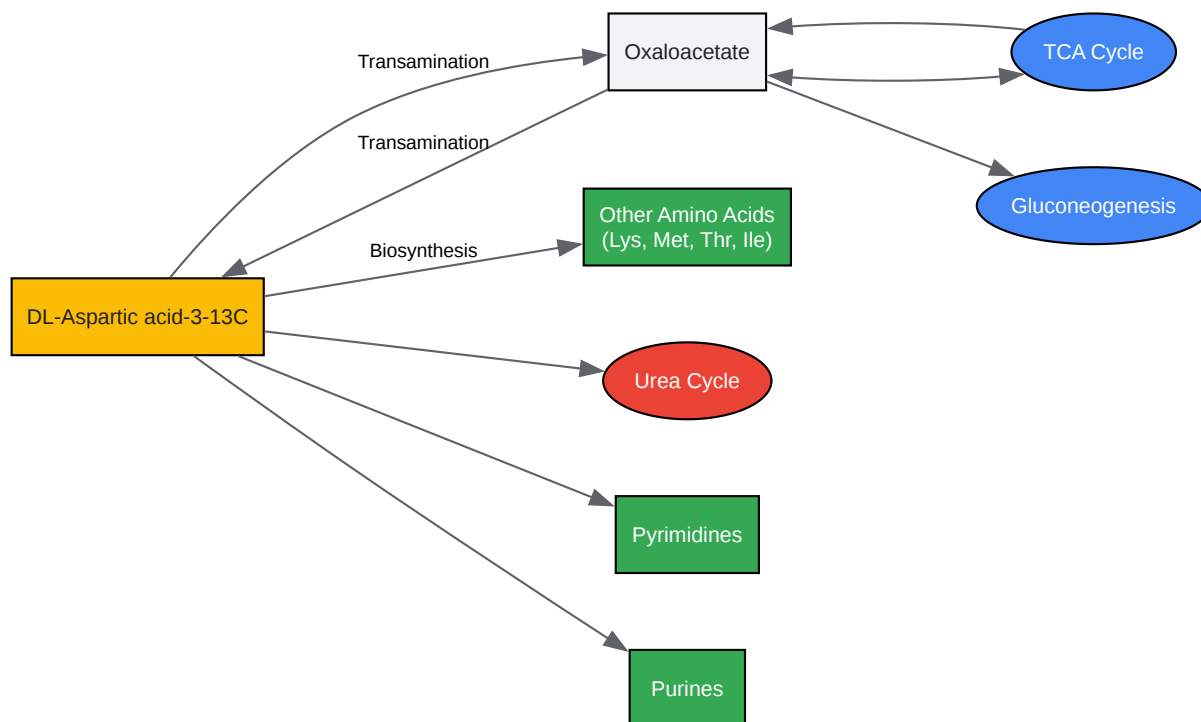
By introducing DL-Aspartic acid-3- $^{13}\text{C}$  into a biological system, researchers can trace the incorporation of the  $^{13}\text{C}$  label into various downstream metabolites. This information provides quantitative insights into the rates (fluxes) of metabolic reactions.

### Key Metabolic Roles of Aspartate:

- **Precursor for Amino Acid Synthesis:** In plants and microorganisms, aspartate is the precursor for the synthesis of several essential amino acids, including lysine, threonine, methionine, and isoleucine.<sup>[1]</sup>
- **Anaplerosis and the TCA Cycle:** Aspartate can be synthesized from the TCA cycle intermediate oxaloacetate via transamination. Conversely, aspartate can be converted back to oxaloacetate, thus replenishing TCA cycle intermediates in a process known as anaplerosis.<sup>[1]</sup>
- **Urea Cycle:** Aspartate donates a nitrogen atom in the urea cycle, which is essential for the detoxification of ammonia.
- **Gluconeogenesis:** Aspartate can be converted to oxaloacetate, which is a key precursor for the synthesis of glucose via gluconeogenesis.<sup>[1]</sup>

- Purine and Pyrimidine Synthesis: The nitrogen atom from aspartate is incorporated into the rings of purines and pyrimidines during nucleotide biosynthesis.

The following diagram illustrates the central metabolic pathways involving aspartate.



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Metabolic fate of **DL-Aspartic acid-3-<sup>13</sup>C**.

## Experimental Protocols

The primary experimental application of DL-Aspartic acid-3-<sup>13</sup>C is in <sup>13</sup>C-based metabolic flux analysis. The general workflow for such an experiment is outlined below.

## General Protocol for <sup>13</sup>C-Metabolic Flux Analysis

This protocol provides a general framework for using DL-Aspartic acid-3-<sup>13</sup>C to study cellular metabolism. Specific parameters will need to be optimized for the biological system under

investigation.

#### 1. Cell Culture and Isotope Labeling:

- Culture cells of interest in a standard growth medium to the desired cell density or growth phase.
- Replace the standard medium with a labeling medium containing DL-Aspartic acid-3-<sup>13</sup>C at a known concentration. The concentration should be sufficient to allow for detectable incorporation without causing toxicity.
- Incubate the cells in the labeling medium for a predetermined period. The duration of labeling will depend on the turnover rate of the metabolites of interest. A time-course experiment is often performed to ensure isotopic steady-state is reached.

#### 2. Sample Collection and Metabolite Extraction:

- Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by flash-freezing the cells in liquid nitrogen or using cold methanol.
- Harvest the cells by centrifugation or scraping.
- Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, often chilled to -20°C or below.
- Separate the metabolite-containing supernatant from the cell debris by centrifugation.

#### 3. Protein Hydrolysis and Derivatization (for protein-bound amino acid analysis):

- To analyze the isotopic enrichment in proteinogenic amino acids, the protein fraction of the cell pellet is hydrolyzed.
- Resuspend the cell pellet in 6 M HCl and heat at ~100-110°C for 24 hours to break down proteins into their constituent amino acids.
- Remove the acid by evaporation under a stream of nitrogen or by using a vacuum concentrator.

- Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

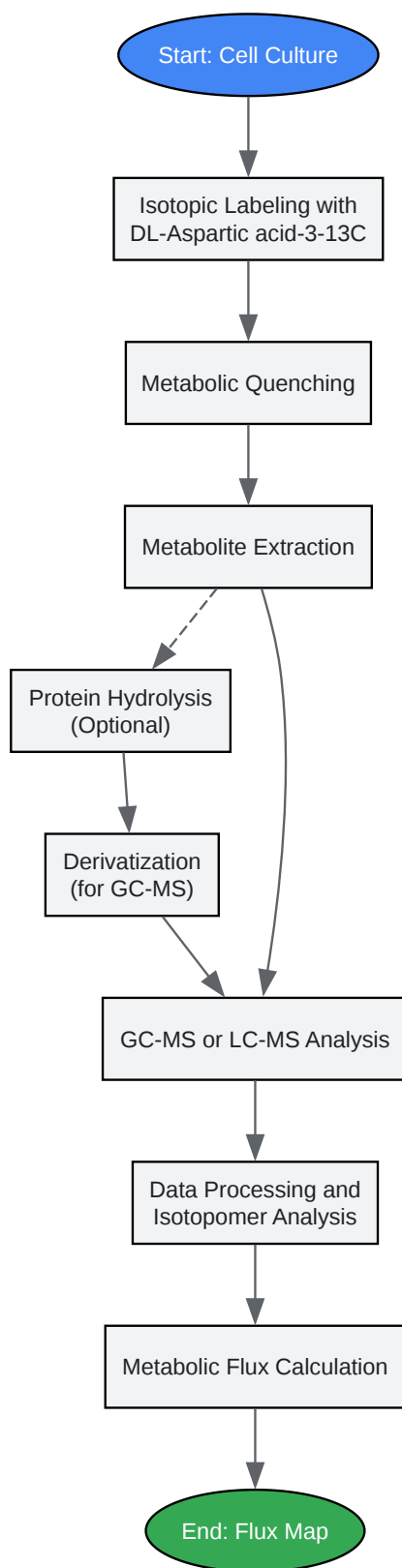
#### 4. Analytical Measurement (GC-MS or LC-MS):

- Analyze the derivatized amino acid samples or the metabolite extracts by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
- The mass spectrometer is used to determine the mass isotopomer distribution for aspartate and other metabolites. This provides the raw data on the  $^{13}\text{C}$  labeling patterns.

#### 5. Data Analysis and Flux Calculation:

- Correct the raw mass spectrometry data for the natural abundance of  $^{13}\text{C}$ .
- Use a metabolic network model and computational software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model.
- The fitting process estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

The following diagram provides a visual representation of this experimental workflow.



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Experimental workflow for  $^{13}\text{C}$ -Metabolic Flux Analysis.

## Conclusion

DL-Aspartic acid-3-<sup>13</sup>C is a powerful tool for researchers and scientists in the fields of metabolism, biochemistry, and drug development. Its specific isotopic labeling allows for the precise tracing of the aspartate carbon skeleton through interconnected metabolic pathways. By employing techniques such as metabolic flux analysis, the use of DL-Aspartic acid-3-<sup>13</sup>C can provide valuable quantitative data on cellular physiology and metabolic phenotypes in both healthy and diseased states. This in-depth understanding of metabolic networks is crucial for identifying novel drug targets and developing new therapeutic strategies.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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